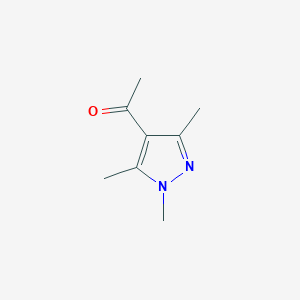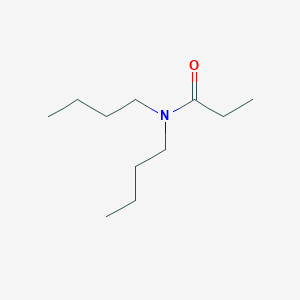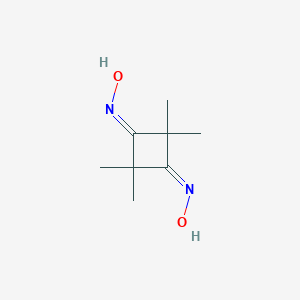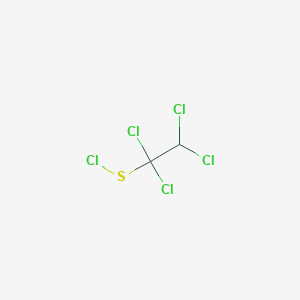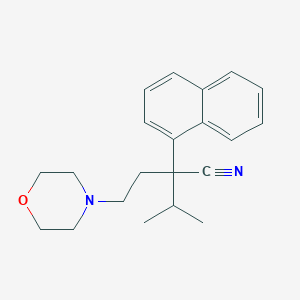
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as WIN 55,212-2, is a synthetic cannabinoid compound that has been widely used in scientific research. It was first synthesized in the 1990s as a potential therapeutic agent for various medical conditions. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
WIN 55,212-2 acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. It also inhibits the reuptake of endocannabinoids, such as anandamide, which further enhances its effects.
Effets Biochimiques Et Physiologiques
WIN 55,212-2 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and appetite-stimulating effects. It has also been shown to have neuroprotective and anti-cancer properties. However, its effects can vary depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
WIN 55,212-2 has several advantages for lab experiments, including its potency, specificity, and well-characterized mechanism of action. It can also be easily synthesized and has a long shelf life. However, its use can be limited by its potential side effects, such as sedation, hypothermia, and tolerance development.
Orientations Futures
There are several future directions for research on WIN 55,212-2 and other synthetic cannabinoids. These include investigating their potential therapeutic effects in various medical conditions, developing new synthetic cannabinoids with improved pharmacological properties, and studying the long-term effects of chronic cannabinoid use. There is also a need for further research on the safety and potential risks associated with the use of synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of WIN 55,212-2 involves several chemical reactions, including the condensation of 2-naphthylacetonitrile with isopropylamine, followed by the reaction of the resulting imine with morpholine. The final product is obtained by reacting the intermediate with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
WIN 55,212-2 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic effects of cannabinoids in various medical conditions, such as cancer, epilepsy, and neurodegenerative diseases.
Propriétés
Numéro CAS |
1238-65-9 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C21H26N2O/c1-17(2)21(16-22,10-11-23-12-14-24-15-13-23)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,17H,10-15H2,1-2H3 |
Clé InChI |
OGRZCCCGYFWIDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



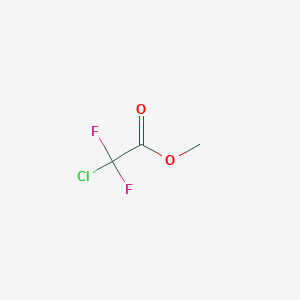
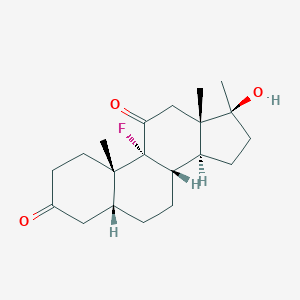
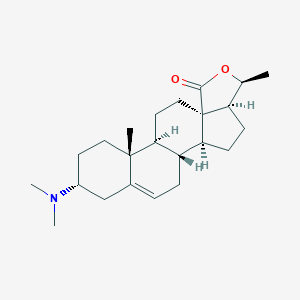


![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)


